molecular formula C19H26N4O2 B7151293 (4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone

(4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B7151293
M. Wt: 342.4 g/mol
InChI Key: ZHJUXTVVHZHUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the triazole moiety: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.

    Introduction of the butan-2-yloxyphenyl group: This can be done through etherification reactions using appropriate phenol and alkyl halide precursors.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the butan-2-yloxy group.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone analogs: Compounds with similar structures but different substituents.

    Other piperidine derivatives: Compounds like piperidine-4-carboxylic acid or piperidine-3-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(4-butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-15(2)25-18-8-6-17(7-9-18)19(24)22-11-4-5-16(13-22)14-23-12-10-20-21-23/h6-10,12,15-16H,3-5,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJUXTVVHZHUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.